molecular formula C8H9NaO4S B13169465 Sodium 2,4-dimethoxybenzene-1-sulfinate

Sodium 2,4-dimethoxybenzene-1-sulfinate

Cat. No.: B13169465
M. Wt: 224.21 g/mol
InChI Key: NVNPAMYRUFFLQJ-UHFFFAOYSA-M
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Description

Sodium 2,4-dimethoxybenzene-1-sulfinate is an organosulfur compound with the molecular formula C8H9NaO4S. This compound is part of the broader class of sodium sulfinates, which are known for their versatile reactivity and applications in organic synthesis. Sodium sulfinates, including this compound, are valuable building blocks for the synthesis of various organosulfur compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium 2,4-dimethoxybenzene-1-sulfinate typically involves the sulfonylation of 2,4-dimethoxybenzene. One common method is the reaction of 2,4-dimethoxybenzene with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions. The reaction proceeds through the formation of an intermediate sulfonic acid, which is then neutralized to form the sodium sulfinate salt .

Industrial Production Methods: Industrial production of sodium sulfinates often involves large-scale sulfonylation reactions using continuous flow reactors. These methods ensure consistent product quality and high yields. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Sodium 2,4-dimethoxybenzene-1-sulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 2,4-dimethoxybenzene-1-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a sulfonylating agent in organic synthesis, facilitating the formation of sulfonamides, sulfones, and other sulfur-containing compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Its derivatives are investigated for potential therapeutic applications, such as antimicrobial and anticancer agents.

    Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of sodium 2,4-dimethoxybenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. In nucleophilic substitution reactions, the sulfinate group (-SO2Na) can displace leaving groups, forming new C-S bonds. In oxidation reactions, the sulfinate group can be converted to sulfonic acids or sulfones, altering the compound’s reactivity and properties .

Comparison with Similar Compounds

  • Sodium benzenesulfinate
  • Sodium toluenesulfinate
  • Sodium methanesulfinate

Comparison: Sodium 2,4-dimethoxybenzene-1-sulfinate is unique due to the presence of methoxy groups on the benzene ring, which influence its reactivity and solubility. Compared to sodium benzenesulfinate, it has enhanced nucleophilicity and can participate in a broader range of chemical reactions. The methoxy groups also provide additional sites for functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H9NaO4S

Molecular Weight

224.21 g/mol

IUPAC Name

sodium;2,4-dimethoxybenzenesulfinate

InChI

InChI=1S/C8H10O4S.Na/c1-11-6-3-4-8(13(9)10)7(5-6)12-2;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1

InChI Key

NVNPAMYRUFFLQJ-UHFFFAOYSA-M

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)[O-])OC.[Na+]

Origin of Product

United States

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